molecular formula C13H15N5OS B5369685 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone

Cat. No.: B5369685
M. Wt: 289.36 g/mol
InChI Key: QJBLCFSCBCSNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a 3,4-dihydroisoquinoline scaffold linked to a sulfanylethanone moiety substituted with a 1-methyltetrazole group.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c1-17-13(14-15-16-17)20-9-12(19)18-7-6-10-4-2-3-5-11(10)8-18/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBLCFSCBCSNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Structure Substituents Key Differences
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone (Target) 3,4-Dihydroisoquinoline 1-Methyltetrazole-5-yl sulfanylethanone Reference compound
1-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone Pyrrole Cyclopropyl, dimethyl groups on pyrrole; same sulfanylethanone-tetrazole Pyrrole vs. dihydroisoquinoline core
1-[3-(Furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylimidazol-2-yl)sulfanylethanone Pyrazole Furan, 4-methoxyphenyl on pyrazole; imidazole instead of tetrazole Imidazole substituent; additional aryl groups
Prodrugs of 2-(3,5-Dichloro-1-methyl-indazol-4-yl)-1-[(1S,3R)-dihydroisoquinolin-2-yl]ethanone Dihydroisoquinoline Dichloroindazole substituent; hydroxylmethyl and tert-alcohol groups Complex substitution patterns; prodrug design

Key Observations :

  • Substituent Variability: The 1-methyltetrazole group is a common feature in sulfanylethanone derivatives, but replacements with imidazole (e.g., ) or halogenated indazole (e.g., ) alter steric and electronic profiles.
  • Synthetic Flexibility: The sulfanylethanone moiety allows modular synthesis, as seen in methods for triazole- and pyrazole-linked analogs (e.g., via α-halogenated ketone reactions ).

Analytical Characterization

Techniques and Findings :

  • High-Resolution Mass Spectrometry (HRMS): Used to confirm molecular formulas of cathinone analogs (e.g., ), applicable to the target compound.
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR would resolve the dihydroisoquinoline protons and tetrazole substitution pattern, as demonstrated for indapyrophenidone derivatives .
  • X-ray Crystallography: Critical for confirming the stereochemistry of dihydroisoquinoline prodrugs and validating sulfanylethanone connectivity.
  • Computational Analysis : Tools like Multiwfn enable electron density mapping and reactivity prediction, useful for comparing electronic profiles with analogs .

Pharmacological and Functional Insights

While direct data on the target compound are absent, structural parallels suggest:

  • Tetrazole Role : The 1-methyltetrazole group may enhance metabolic stability or act as a bioisostere for carboxylic acids, common in drug design.

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